molecular formula C15H12Cl3NO2 B3846267 N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide

N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B3846267
M. Wt: 344.6 g/mol
InChI Key: YBULFXDATBTWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide, also known as Dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become an important tool for farmers to increase crop yields. Dicamba is a member of the benzoic acid family of herbicides and acts by disrupting plant growth hormones. In recent years, dicamba has been the subject of controversy due to its potential to drift and damage non-target crops.

Mechanism of Action

N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide acts by disrupting the plant growth hormone auxin. It mimics the natural auxin molecule and binds to the same receptors, leading to uncontrolled growth and eventual death of the plant. This compound is a selective herbicide, meaning it only affects broadleaf plants and does not harm grasses.
Biochemical and Physiological Effects:
This compound has been shown to affect the expression of genes involved in plant hormone signaling pathways. It also affects the metabolism of amino acids and other small molecules in plants. This compound can cause leaf curling, stem twisting, and other growth abnormalities in plants. In animals, dicamba is rapidly metabolized and excreted, and there is no evidence of significant toxicity.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide is a useful tool for studying plant growth and development. It can be used to induce specific growth abnormalities in plants, which can help researchers understand the underlying molecular mechanisms. However, dicamba can be difficult to work with due to its volatility and potential to drift. Careful precautions must be taken to prevent unintended exposure to non-target plants.

Future Directions

There are several areas of research that could benefit from further study of dicamba. One potential application is in the development of new herbicides that are more effective and environmentally friendly. Another area of interest is in the development of dicamba-resistant crops, which could reduce the risk of unintended exposure to non-target plants. Additionally, there is a need for further research into the potential health effects of dicamba exposure on humans and animals.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective in controlling a wide range of broadleaf weeds, including those that are resistant to other herbicides. This compound is also used in research as a tool to study plant growth and development. It has been shown to affect the expression of genes involved in plant hormone signaling pathways, which has led to a better understanding of how plants regulate their growth.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2/c1-9-2-4-11(7-12(9)17)19-15(20)8-21-14-5-3-10(16)6-13(14)18/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBULFXDATBTWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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